1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridine ring, all connected through a methanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to a series of reactions including sulfonation, amination, and coupling reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
- 1-phenyl-N-((2-(furan-3-yl)pyridin-3-yl)methyl)methanesulfonamide
- 1-phenyl-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)methanesulfonamide
Uniqueness
1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the thiophene ring might enhance its electronic properties, making it more suitable for certain applications compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCWEMXYWRIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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